REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[C:14](Cl)(Cl)=[S:15]>O>[N:1]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1)=[C:14]=[S:15]
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Name
|
|
Quantity
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2.23 g
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Type
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reactant
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Smiles
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NC1=CC(=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
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C(=S)(Cl)Cl
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Name
|
|
Quantity
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22 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction medium was extracted with chloroform (3×15 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase was dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
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Reaction Time |
1 h |
Name
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|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
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Smiles
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N(=C=S)C1=CC(=C(C#N)C=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |